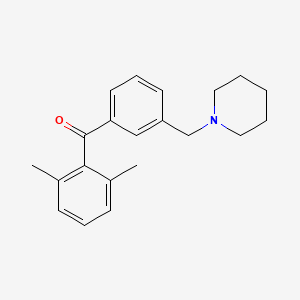

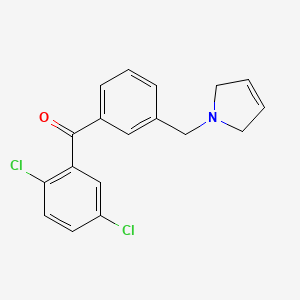

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Vue d'ensemble

Description

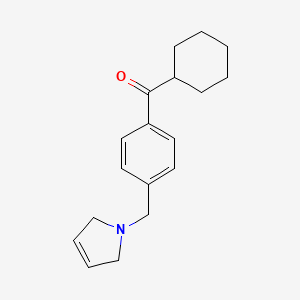

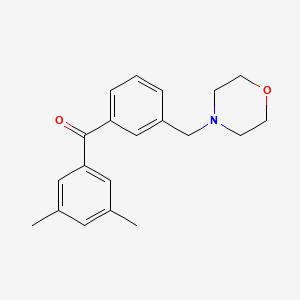

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical compound with the molecular formula C18H15Cl2NO. It has a molecular weight of 332.2 g/mol1. The compound is also known by other names such as 2,5-dichloro-3'- (3-pyrrolinomethyl) benzophenone and (2,5-dichlorophenyl)- [3- (2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, pyrazoles, which are similar compounds, are considered privileged scaffolds in medicinal chemistry2. Traditional procedures are often used in the synthesis of pyrazoles2.Molecular Structure Analysis

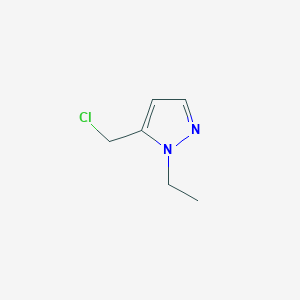

The compound has a complex structure with several functional groups. It includes two dichlorophenyl groups, a dihydropyrrol group, and a methanone group1. The InChI string of the compound isInChI=1S/C18H15Cl2NO/c19-15-6-7-17 (20)16 (11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H21.Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, pyrazoles, which are structurally similar, are known to exhibit a broad spectrum of biological activities2.Physical And Chemical Properties Analysis

The compound has a molecular weight of332.2 g/mol1. It has a computed XLogP3-AA value of 4.6, indicating its lipophilicity1. The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors1. The compound has 4 rotatable bonds1. The exact mass and the monoisotopic mass of the compound are 331.0530695 g/mol1. The topological polar surface area of the compound is 20.3 Ų1. The compound has 22 heavy atoms1.Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A study detailed the synthesis of N-phenylpyrazolyl aryl methanones derivatives, showcasing the structural properties of these compounds, including (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. This research highlighted the significance of these compounds in biological applications due to their herbicidal and insecticidal activities (Wang et al., 2015).

Biological Evaluation and Antibacterial Activities

- Another study focused on the microwave-assisted synthesis of novel pyrazoline derivatives, including the compound . These compounds were evaluated for their in vivo anti-inflammatory and in vitro antibacterial activities, indicating their potential as therapeutic agents (Ravula et al., 2016).

Molecular Docking and Antimicrobial Activity

- Research on the molecular structure, spectroscopic analysis, and molecular docking of certain pyrazoline derivatives, including (2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, revealed insights into their antimicrobial potential. This study provided a comprehensive understanding of the molecular interactions and potential applications in antimicrobial treatments (Sivakumar et al., 2021).

Chemical Synthesis Techniques

- A paper discussed the reduction of 2- and 3-Acylpyrroles, offering a new synthesis approach for the pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-Methylphenyl)sulfonyl-1H-pyrrole, which includes the compound of interest. This study contributed to the understanding of synthetic methodologies for related compounds (Kimbaris & Varvounis, 2000).

Catalysis and Synthetic Procedures

- Research on the one-pot synthesis of pyrrole derivatives, including the mentioned compound, explored efficient synthetic procedures using various catalysts. This study emphasized the economical and efficient synthesis of these compounds, which can be valuable in pharmaceutical and chemical industries (Kaur & Kumar, 2018).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound. It’s always important to handle chemical compounds with appropriate safety measures.

Orientations Futures

The future directions of research involving this compound are not explicitly mentioned in the available resources. However, compounds with similar structures, such as pyrazoles, are gaining more attention in the field of medicinal chemistry due to their diverse biological activities2.

Please note that this information is based on the available resources and may not be exhaustive. For a more comprehensive understanding, further research and studies are needed.

Propriétés

IUPAC Name |

(2,5-dichlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-15-6-7-17(20)16(11-15)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQBVPXZYNBFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643504 | |

| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,5-Dichlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |

CAS RN |

898749-52-5 | |

| Record name | Methanone, (2,5-dichlorophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898749-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid](/img/structure/B1359587.png)